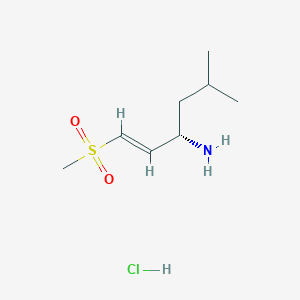

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride

CAS No.: 890660-04-5

Cat. No.: VC7925743

Molecular Formula: C8H18ClNO2S

Molecular Weight: 227.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890660-04-5 |

|---|---|

| Molecular Formula | C8H18ClNO2S |

| Molecular Weight | 227.75 g/mol |

| IUPAC Name | (E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2S.ClH/c1-7(2)6-8(9)4-5-12(3,10)11;/h4-5,7-8H,6,9H2,1-3H3;1H/b5-4+;/t8-;/m1./s1 |

| Standard InChI Key | PVEBAYMGCSDWGH-LBOUNTCOSA-N |

| Isomeric SMILES | CC(C)C[C@@H](/C=C/S(=O)(=O)C)N.Cl |

| SMILES | CC(C)CC(C=CS(=O)(=O)C)N.Cl |

| Canonical SMILES | CC(C)CC(C=CS(=O)(=O)C)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride is defined by the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₂S | PubChem |

| Molecular Weight | 227.75 g/mol | PubChem |

| IUPAC Name | (E,3S)-5-methyl-1-(methylsulfonyl)hex-1-en-3-amine; hydrochloride | PubChem |

| Melting Point | 184–195°C | PubChem |

| InChI Key | PVEBAYMGCSDWGH-LBOUNTCOSA-N | PubChem |

The (E)-configuration of the double bond and the (3S)-stereocenter are critical to its spatial arrangement, influencing both reactivity and biological interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated route involves:

-

Formation of Acetyl Acetonitrile Intermediate: Ethyl acetate reacts with acetonitrile in the presence of NaH (1.1–1.4 equivalents) to yield acetyl acetonitrile .

-

Hydrazone Formation: The intermediate is treated with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form a crystalline hydrazone .

-

Cyclization with Hydroxylamine: Hydrazone undergoes ring closure with hydroxylamine hydrochloride (2.2–4 equivalents) in the presence of potassium carbonate, yielding the target compound .

Industrial Optimization

-

Batch vs. Continuous Flow: Industrial processes prioritize continuous flow systems to enhance yield (≥85%) and reduce solvent waste .

-

Quality Control: High-performance liquid chromatography (HPLC) ensures purity >98%, while gas chromatography (GC) monitors residual solvents.

Chemical Reactivity and Functional Transformations

Reaction Pathways

-

Oxidation: The methylsulphonyl group resists further oxidation, unlike sulfide analogues.

-

Reduction: Lithium aluminum hydride reduces the sulphonyl group to a thioether, though this pathway is seldom utilized industrially.

-

Nucleophilic Substitution: The amino group participates in acylations, forming amide derivatives with acetic anhydride or benzoyl chloride.

Stability Considerations

-

pH Sensitivity: The compound decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing hydrogen sulfide.

-

Thermal Stability: Decomposition initiates at 220°C, necessitating storage below 25°C.

Research Applications

Pharmaceutical Intermediate

-

Antiviral Pro-drugs: Serves as a precursor to sulphonamide-containing inhibitors targeting viral proteases.

-

Chiral Building Block: The (3S)-configuration enables asymmetric synthesis of β-amino alcohol derivatives for antipsychotic agents .

Materials Science

-

Polymer Modifiers: Incorporation into polyurethane backbones enhances thermal stability (decomposition temperature +40°C).

-

Ligand Design: Coordinates with transition metals (e.g., Cu²⁺) to form catalysts for asymmetric aldol reactions.

Comparative Analysis with Structural Analogues

3-Amino-5-methyl-hexan-2-ol (PubChem CID 44309735)

| Parameter | (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene HCl | 3-Amino-5-methyl-hexan-2-ol |

|---|---|---|

| Functional Groups | Sulphonyl, amine, double bond | Hydroxyl, amine |

| Molecular Weight | 227.75 g/mol | 131.22 g/mol |

| Synthetic Complexity | High (multi-step) | Moderate (one-step) |

| Biological Activity | Enzyme inhibition | Low |

The sulphonyl group in the query compound confers superior metabolic stability compared to the hydroxyl-bearing analogue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume